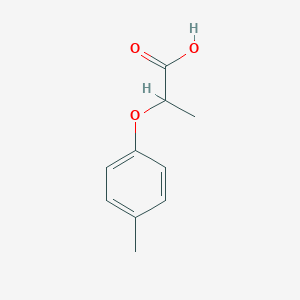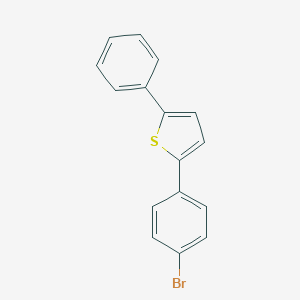
3-Methyl-5-nitrobenzoic acid
Vue d'ensemble
Description
3-Methyl-5-nitrobenzoic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 181.15 and its CAS number is 113882-33-0 . It is an important intermediate in the synthesis of antihypertensive drugs and AIDS drugs .
Synthesis Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . The nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .
Molecular Structure Analysis
The molecular formula of 3-Methyl-5-nitrobenzoic acid is C8H7NO4 . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This is in accord with the high dipole moments of nitro compounds .
Chemical Reactions Analysis
The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .
Physical And Chemical Properties Analysis
3-Methyl-5-nitrobenzoic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 181.15 . It is stored in a refrigerator and shipped at room temperature .
Applications De Recherche Scientifique
Green Synthesis Processes
3-Methyl-5-nitrobenzoic acid has been a focus in the development of environmentally friendly synthesis processes. For instance, an efficient and green process for synthesizing 5-methyl-2-nitrobenzoic acid, utilizing a mixture of HNO3/Ac2O for nitration, highlights the high selectivity of substrates and a green nitrating process, simplifying reaction rate control (Mei, Yao, Yu, & Yao, 2018).
Chemical Analysis and Measurement Techniques
Spectroscopic methods have been employed to measure the solubility of derivatives of 3-methyl-5-nitrobenzoic acid in various solvents, which aids in understanding the physical and chemical properties of these compounds. These measurements are crucial for determining Abraham model solute descriptors, enabling the prediction of solubility in additional organic solvents and aiding in the development of new chemical processes (Hart et al., 2017).
Intermediate in Chemical Synthesis
Improvement in Synthetic Methods
The synthesis of compounds related to 3-methyl-5-nitrobenzoic acid has seen significant improvements, aiming at higher yields, better quality, and lower production costs. For instance, an improved synthesis method for methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, using a mixing acid of nitric acid and sulfuric acid in nitration, highlights these advancements, promising higher efficiency and cost-effectiveness in chemical manufacturing (Cai Chun, 2004).
Mécanisme D'action
Target of Action
Nitro compounds, in general, are known to interact with various biological targets due to their electron-withdrawing nature .
Mode of Action
The nitro group (−no2) in the compound is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character can influence the compound’s interaction with its targets.
Biochemical Pathways
Nitro compounds can be prepared through various reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .
Pharmacokinetics
It is known that the compound has a molecular weight of 18115 .
Result of Action
Nitro compounds are known to have various biological effects due to their electron-withdrawing nature .
Action Environment
The action of 3-Methyl-5-nitrobenzoic acid can be influenced by various environmental factors. For instance, the compound is known to be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation and to use personal protective equipment when handling the compound .
Safety and Hazards
3-Methyl-5-nitrobenzoic acid is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPRFOJQNGFJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623134 | |
| Record name | 3-Methyl-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-nitrobenzoic acid | |
CAS RN |
113882-33-0 | |
| Record name | 3-Methyl-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B184269.png)

![Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B184271.png)







![2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B184288.png)

